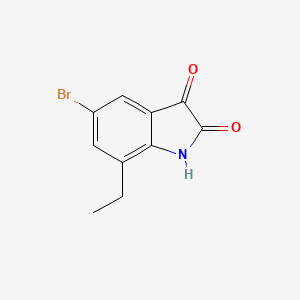

5-Bromo-7-ethylindoline-2,3-dione

Vue d'ensemble

Description

5-Bromo-7-ethylindoline-2,3-dione is a chemical compound that belongs to the family of indole-2,3-diones, derived from indole . It has a molecular weight of 254.08 g/mol .

Molecular Structure Analysis

The molecular formula of 5-Bromo-7-ethylindoline-2,3-dione is C10H8BrNO2 . The exact mass is 252.97400 and it has a LogP value of 2.28430 . Detailed structural analysis such as single-crystal X-ray diffraction or Hirshfeld surface analysis are not available in the current literature .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-7-ethylindoline-2,3-dione are not fully detailed in the current literature. It has a molecular weight of 254.08000 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Antiproliferative/Cytotoxic Activity

5-Bromo derivatives of indole phytoalexins, which include 5-Bromo-7-ethylindoline-2,3-dione, have been screened for antiproliferative/cytotoxic activity against human cancer cell lines . Some analogues have shown activity that is better or comparable to that of cisplatin, a common chemotherapy drug .

Antifungal Activities

Indole phytoalexins, which include 5-Bromo-7-ethylindoline-2,3-dione, exhibit a wide range of antifungal activities .

Antibacterial Effect

These compounds also have moderate antibacterial effects .

Antiprotozoal Activity

Indole phytoalexins have been found to have antiprotozoal activity .

Anti-aggregation Effect

The anti-aggregation effect of these compounds has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis .

Cancer Chemopreventive Properties

Indole phytoalexins have been shown to have cancer chemopreventive properties . High consumption of cruciferous vegetables, which are prolific producers of indole phytoalexins, may decrease human cancer risk .

Use in Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which include 5-Bromo-7-ethylindoline-2,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis .

Use in Organic Synthesis and Photochromic Materials

These compounds have applications in organic synthesis and photochromic materials .

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-7-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)12-10(14)9(7)13/h3-4H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQHGOEVARVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429038 | |

| Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-ethylindoline-2,3-dione | |

CAS RN |

34921-60-3 | |

| Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)